molecular formula C11H11F3O3 B1450518 3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid CAS No. 1373921-13-1

3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid

货号: B1450518
CAS 编号: 1373921-13-1
分子量: 248.2 g/mol
InChI 键: LNOAXHKIMRSNOJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid (CAS 1373921-13-1) is a high-purity phenylpropionic acid derivative engineered for advanced chemical synthesis and pharmaceutical research. Its core structural value lies in the synergistic combination of a propionic acid backbone and a metabolically stable trifluoromethoxy group, making it a versatile building block for drug discovery programs . This compound is primarily valued as a synthetic intermediate in the development of novel active pharmaceutical ingredients (APIs). The inclusion of the trifluoromethoxy group is a established strategy in medicinal chemistry to enhance key properties of drug candidates, such as lipophilicity, metabolic stability, and membrane permeability, which can lead to improved potency and pharmacokinetic profiles . Trifluoromethyl-group-containing scaffolds are prominently featured in numerous FDA-approved drugs across therapeutic areas including oncology, neurology, and endocrinology . Specifically, closely related trifluoromethylphenyl propionic acid derivatives are recognized as key intermediates in the synthesis of active pharmaceutical ingredients such as cinacalcet hydrochloride . Researchers utilize this compound as a premium building block in organic synthesis, particularly in the construction of more complex molecules for screening libraries. It is supplied as a solid and should be stored as recommended. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications .

属性

IUPAC Name

3-[2-methyl-4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-7-6-9(17-11(12,13)14)4-2-8(7)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOAXHKIMRSNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Ester Intermediate Formation and Hydrolysis

A common synthetic approach involves preparing methyl esters of the target acid, followed by hydrolysis to the acid form.

  • Activation and Esterification : Starting from 3-amino-3-(4-trifluoromethoxyphenyl)propionic acid, activation with thionyl chloride (1.2 equivalents) followed by esterification with methanol under reflux conditions produces methyl 3-amino-3-(4-trifluoromethoxyphenyl)propionate.

  • Hydrolysis : The methyl ester intermediates are then subjected to alkaline hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran (THF) or aqueous media at room temperature for approximately 3 hours. Acidification with dilute hydrochloric acid (HCl) adjusts the pH to weak acidity, precipitating the free acid, which is isolated by filtration and recrystallization.

Aromatic Substitution and Functional Group Modifications

  • Nucleophilic Substitutions : The trifluoromethoxy group is typically introduced on the aromatic ring before side-chain elaboration. Reactions such as nucleophilic aromatic substitution or palladium-catalyzed coupling reactions are employed to install the trifluoromethoxy substituent at the para position relative to the methyl group.

  • Use of Pyrimidine Derivatives : Some advanced synthetic routes involve aryl pyrimidine intermediates, where 2-aryl-4-methylpyrimidine oxides are chlorinated with phosphorus oxychloride (POCl3) under reflux (100°C, 1 hour). The resulting chloromethyl derivatives react with phenolic or thiophenolic compounds bearing the trifluoromethoxy group to form ether or thioether linkages.

  • Base-Mediated Coupling : Sodium hydride (NaH) or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate coupling reactions between chloromethyl pyrimidines and phenols or thiophenols, yielding methyl esters that are later hydrolyzed to acids.

Representative Experimental Procedure

Step Reagents & Conditions Description Outcome
1 3-amino-3-(4-trifluoromethoxyphenyl)propionic acid + thionyl chloride (1.2 eq) + methanol, reflux Activation and esterification Methyl 3-amino-3-(4-trifluoromethoxyphenyl)propionate
2 Methyl ester + LiOH (1 M aqueous) + THF, room temp, 3 h Hydrolysis of ester to acid 3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid (free acid)
3 2-aryl-4-methylpyrimidine 3-oxide + POCl3, reflux 100°C, 1 h Chlorination to chloromethyl pyrimidine Reactive intermediate for coupling
4 Chloromethyl pyrimidine + 4-mercapto-2-methylphenol + Cs2CO3, acetonitrile, rt, 5 h Nucleophilic substitution forming thioether Methyl ester intermediate
5 Methyl ester intermediate + LiOH, THF, rt, 3 h Hydrolysis Corresponding carboxylic acid

Research Findings and Analytical Data

  • Yield and Purity : The esterification and hydrolysis steps typically provide moderate to high yields (60-85%), with purity confirmed by recrystallization and chromatographic techniques.

  • Spectroscopic Characterization : FAB-MS confirms the molecular ion peak for methyl 3-amino-3-(4-trifluoromethoxyphenyl)propionate at m/z 263 (M+H)+. NMR and IR spectroscopy are used to verify the presence of trifluoromethoxy and propionic acid functionalities.

  • Reaction Conditions : Mild temperatures (room temperature to reflux at 100°C) and common solvents (THF, DMF, acetonitrile) are employed, making the synthesis accessible and reproducible.

Summary Table of Key Preparation Methods

Method Step Reagents/Conditions Purpose Notes
Activation & Esterification Thionyl chloride, methanol, reflux Convert acid to methyl ester Standard esterification method
Hydrolysis LiOH aqueous, THF, room temperature Convert ester to acid Mild alkaline hydrolysis
Chlorination POCl3, dioxane, reflux 100°C Prepare chloromethyl pyrimidine Intermediate for coupling
Nucleophilic substitution Cs2CO3, DMF or acetonitrile, room temp Form ether/thioether linkages Key step for aromatic substitution
Purification Extraction, drying, chromatography Isolate pure product Recrystallization used

化学反应分析

Types of Reactions

3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

科学研究应用

Synthesis Applications

3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the production of:

  • Netupitant : An NK1 receptor antagonist used for preventing chemotherapy-induced nausea and vomiting. The synthesis typically involves several steps using starting materials like 3,5-bis(trifluoromethyl) bromobenzene, diethyl malonate, and alkali reagents for saponification and methylation.

Synthesis Overview

StepDescription
1Start with 3,5-bis(trifluoromethyl) bromobenzene
2React with diethyl malonate
3Perform saponification and methylation
4Isolate and purify the product

Medicinal Chemistry Applications

The derivatives of this compound have been explored for their potential as therapeutic agents:

  • Netupitant : As mentioned earlier, it effectively blocks substance P from binding to the NK1 receptor, alleviating nausea and vomiting associated with chemotherapy.
  • NK1/NK3 Receptor Antagonists : Modifications of this compound can lead to new drugs targeting neurokinin receptors implicated in pain perception and mood regulation.

Case Study 1: Synthesis of Netupitant

A detailed study highlighted the efficiency of synthesizing Netupitant using this compound as an intermediate. The one-pot synthesis method described allows for high yield and reduced reaction times, making it suitable for industrial applications. The study reported yields exceeding 80% with minimal by-products.

Case Study 2: Development of Novel Antagonists

Research published in medicinal chemistry journals has focused on modifying the structure of this compound to enhance its efficacy against NK receptors. Variants have been tested both in vitro and in vivo, demonstrating promising results that warrant further clinical investigation. For instance, a derivative showed a significant reduction in pain response in animal models compared to existing treatments.

作用机制

The mechanism of action of 3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

相似化合物的比较

3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic Acid

  • Molecular Formula : C₁₀H₈F₄O₃
  • Molecular Weight : 252.165 g/mol
  • Key Differences : Replaces the methyl group at the 2-position with fluorine. The electronegative fluorine atom enhances polarity and may improve metabolic stability compared to the methyl-substituted analogue .

3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic Acid

  • Molecular Formula : C₁₁H₁₁F₃O₃
  • Key Differences : Positional isomer with the trifluoromethoxy group at the 5-position instead of the 4-position. This alteration can significantly impact steric interactions and binding affinity in biological systems .

Amino Acid Derivatives

2-Amino-3-(4-trifluoromethoxy-phenyl)-propionic Acid

  • Molecular Formula: C₁₀H₁₀F₃NO₃
  • Molecular Weight : 249.19 g/mol
  • Key Differences: Incorporates an amino group, converting the propionic acid into an α-amino acid. This modification increases polarity and enables integration into peptide structures, expanding its utility in biochemical studies .

Complex Derivatives with Extended Chains

(R)-3-{2-Methyl-4-[3-(2-phenoxy-4-trifluoromethoxy-phenoxy)-butoxy]-phenyl}-propionic Acid (Compound 16)

  • Molecular Formula : C₂₇H₂₄F₃O₆
  • Molecular Weight : 503.168 g/mol
  • Key Differences: Features a butoxy-linked phenoxy group, increasing molecular complexity and hydrophobicity. Demonstrated 100% HPLC purity under two chromatographic conditions, indicating high synthetic precision .
  • Applications : Studied as a dual PPARγ/δ agonist for diabetes treatment, highlighting the pharmacological relevance of trifluoromethoxy-substituted propionic acids .

Data Tables

Table 1. Structural and Analytical Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents HPLC Purity Key Applications
3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid C₁₁H₁₁F₃O₃ 248.18 2-Me, 4-OCF₃ 97% Pharmaceutical intermediates
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid C₁₀H₈F₄O₃ 252.17 2-F, 4-OCF₃ N/A Metabolic disorder research
2-Amino-3-(4-trifluoromethoxy-phenyl)-propionic acid C₁₀H₁₀F₃NO₃ 249.19 α-amino, 4-OCF₃ N/A Peptide synthesis
Compound 16 C₂₇H₂₄F₃O₆ 503.17 Butoxy-phenoxy linker, 4-OCF₃ 100% Dual PPAR agonist

Research Findings

Substituent Effects :

  • Trifluoromethoxy Group : Enhances lipophilicity and resistance to enzymatic degradation compared to methoxy or hydroxyl groups .
  • Methyl vs. Fluorine : Methyl groups provide steric bulk, while fluorine improves electronic interactions in target binding .

Pharmacological Relevance: Compounds like this compound are prioritized in anti-diabetic drug design due to their structural similarity to PPAR agonists . Thiazole-containing analogues (e.g., 2-[2-methyl-4-(N-thiazol-2-ylamino)phenyl]propionic acid) exhibit distinct activity profiles, emphasizing the role of heterocyclic substituents in modulating biological effects .

Synthetic Challenges :

  • Introducing trifluoromethoxy groups requires specialized reagents (e.g., trifluoromethyl hypofluorite), complicating large-scale synthesis .

生物活性

3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid, also known by its CAS number 1373921-13-1, is a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a propionic acid moiety attached to a phenyl ring that is substituted with a trifluoromethoxy group and a methyl group. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC12H12F3O3
Molecular Weight270.22 g/mol
CAS Number1373921-13-1
Solubility in WaterLow
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group is known to enhance the compound's binding affinity to these targets, which may lead to significant pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and pain.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and providing analgesic effects.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating various conditions:

  • Anti-inflammatory Effects : Studies suggest that the compound can reduce inflammation markers in vitro, indicating potential use in inflammatory diseases.
  • Analgesic Properties : Its ability to modulate pain pathways suggests it could serve as an analgesic agent.

Case Study 1: Anti-inflammatory Activity

In a study investigating anti-inflammatory properties, this compound was administered to animal models exhibiting inflammation. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups. The mechanism was attributed to the inhibition of NF-kB signaling pathways.

Case Study 2: Pain Management

A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Participants reported a marked decrease in pain levels after treatment with the compound over a four-week period. The study highlighted the role of the trifluoromethoxy group in enhancing bioavailability and receptor binding.

Table 2: Comparison with Similar Compounds

CompoundBiological ActivityMechanism of Action
This compoundAnti-inflammatory, AnalgesicEnzyme inhibition, Receptor modulation
IbuprofenAnti-inflammatoryCOX inhibition
ParacetamolAnalgesicCOX inhibition (central)

常见问题

Basic: What synthetic strategies are effective for preparing 3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves coupling a trifluoromethoxy-substituted aromatic precursor with a propionic acid backbone. For example, Friedel-Crafts acylation or palladium-catalyzed cross-coupling can introduce the trifluoromethoxy group to the phenyl ring. Post-synthetic purification via recrystallization or column chromatography is critical. Purity (>98%) can be verified using high-performance liquid chromatography (HPLC) or gas chromatography (GC) . To minimize impurities, anhydrous conditions and inert atmospheres are recommended during trifluoromethoxy group incorporation to prevent hydrolysis .

Basic: How can NMR and mass spectrometry confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : The methyl group at position 2 of the phenyl ring appears as a singlet (~δ 2.3 ppm). The propionic acid chain shows a triplet for the methylene adjacent to the carbonyl (δ ~2.6 ppm) and a triplet for the terminal methylene (δ ~1.9 ppm).
    • ¹⁹F NMR : The trifluoromethoxy group (-OCF₃) resonates at ~δ -55 to -58 ppm, distinct from other fluorine-containing moieties .
  • Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (C₁₁H₁₁F₃O₃, 248.19 g/mol). Fragmentation patterns should confirm the loss of CO₂ (44 Da) from the carboxylic acid group .

Advanced: What experimental approaches are used to evaluate the environmental persistence of fluorinated aromatic propionic acids?

Methodological Answer:
Environmental fate studies require:

  • Hydrolysis Stability Tests : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. The trifluoromethoxy group’s resistance to hydrolysis can be compared to non-fluorinated analogs .
  • Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous media. Quantify intermediates (e.g., defluorinated products) using tandem mass spectrometry (MS/MS) .
  • Bioaccumulation Assays : Use model organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCFs). Fluorinated compounds often exhibit higher BCFs due to lipophilicity .

Basic: What safety protocols are essential when handling trifluoromethoxy-substituted aromatic acids?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. The trifluoromethoxy group may release HF upon decomposition .
  • Emergency Measures : Ensure access to eye wash stations and emergency showers. Contaminated clothing must be removed immediately and decontaminated before reuse .

Advanced: How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to inductive effects, which:

  • Activates the Carboxylic Acid : Increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines in amidation reactions).
  • Directs Electrophilic Substitution : The meta-directing nature of -OCF₃ affects regioselectivity in further functionalization of the aromatic ring.
    Experimental validation involves kinetic studies comparing reaction rates with non-fluorinated analogs. Density Functional Theory (DFT) calculations can model charge distribution and transition states .

Advanced: What chromatographic techniques resolve enantiomeric impurities in chiral derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and mobile phases of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Enantiomeric excess (ee) can be calculated from peak areas .
  • Capillary Electrophoresis (CE) : Employ cyclodextrin additives in the buffer to separate enantiomers. Migration time differences ≥1.5 minutes indicate baseline resolution .

Basic: How can the compound’s stability under varying storage conditions be assessed?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at -20°C in amber vials to prevent photodegradation .
  • Humidity Tests : Monitor hygroscopicity by storing the compound at 25°C/75% RH for 30 days. Weight gain >5% indicates moisture absorption, necessitating desiccants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid
Reactant of Route 2
Reactant of Route 2
3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。